molecular formula C4H4Na2O4 B3047504 Butanedioic acid, sodium salt CAS No. 14047-56-4

Butanedioic acid, sodium salt

Cat. No.: B3047504
CAS No.: 14047-56-4
M. Wt: 162.05 g/mol
InChI Key: ZDQYSKICYIVCPN-UHFFFAOYSA-L
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Description

Butanedioic acid, sodium salt, also known as sodium succinate, is a sodium salt of butanedioic acid. It is a white, odorless, crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butanedioic acid, sodium salt can be synthesized through the neutralization of butanedioic acid with sodium hydroxide. The reaction is as follows:

C4H6O4+2NaOHNa2C4H4O4+2H2O\text{C}_4\text{H}_6\text{O}_4 + 2\text{NaOH} \rightarrow \text{Na}_2\text{C}_4\text{H}_4\text{O}_4 + 2\text{H}_2\text{O} C4​H6​O4​+2NaOH→Na2​C4​H4​O4​+2H2​O

This reaction is typically carried out in an aqueous solution at room temperature.

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of maleic acid or maleic anhydride. The hydrogenation process is catalyzed by metals such as nickel or palladium. Another method involves the oxidation of 1,4-butanediol. These methods are efficient and produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fumaric acid.

    Reduction: It can be reduced to form 1,4-butanediol.

    Esterification: It reacts with alcohols to form esters.

    Condensation: It can participate in condensation reactions with compounds containing amino groups to form amides and peptides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Esterification: Alcohols and acid catalysts like sulfuric acid are used.

    Condensation: Amino compounds and dehydrating agents are used.

Major Products

    Oxidation: Fumaric acid

    Reduction: 1,4-butanediol

    Esterification: Succinic esters

    Condensation: Amides and peptides

Scientific Research Applications

Butanedioic acid, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

Butanedioic acid, sodium salt exerts its effects primarily through its role in the tricarboxylic acid cycle. It acts as an intermediate, being converted into fumarate by the enzyme succinate dehydrogenase. This conversion is crucial for the production of adenosine triphosphate (ATP), which is the primary energy currency of cells. Additionally, it has been shown to modulate gene expression and act as a signaling molecule in various cellular processes .

Comparison with Similar Compounds

Butanedioic acid, sodium salt is similar to other dicarboxylic acids and their salts, such as:

    Malonic acid: Another dicarboxylic acid with similar properties but different applications.

    Fumaric acid: An isomer of butanedioic acid that is used in different industrial applications.

    Glutaric acid: A dicarboxylic acid with a longer carbon chain, used in the production of polymers.

The uniqueness of this compound lies in its versatility and wide range of applications across different fields, from industrial production to scientific research .

Properties

IUPAC Name

disodium;butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQYSKICYIVCPN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059741
Record name Disodium succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Reference #1]
Record name Sodium succinate
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CAS No.

150-90-3
Record name Butanedioic acid, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM SUCCINATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZGC8ISR3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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